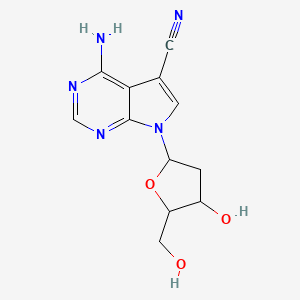
7-Cyano-7-deaza-2'-deoxyadenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Cyano-7-deaza-2’-deoxyadenosine is a modified nucleoside analog that has garnered significant interest in the fields of chemistry and biology. This compound is structurally similar to 2’-deoxyadenosine but features a cyano group at the 7-position and a deaza modification, which replaces a nitrogen atom in the purine ring with a carbon atom. These modifications confer unique properties to the compound, making it valuable for various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Cyano-7-deaza-2’-deoxyadenosine typically involves the following steps:
Starting Material: The synthesis begins with 2’-deoxyadenosine as the starting material.
Deaza Modification: The nitrogen atom at the 7-position of the purine ring is replaced with a carbon atom through a series of chemical reactions.
Cyano Group Introduction: A cyano group is introduced at the 7-position using reagents such as cyanogen bromide or other suitable cyanating agents.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain pure 7-Cyano-7-deaza-2’-deoxyadenosine
Industrial Production Methods
Industrial production methods for 7-Cyano-7-deaza-2’-deoxyadenosine may involve large-scale synthesis using optimized reaction conditions and automated processes. These methods ensure high yield and purity of the compound, making it suitable for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
7-Cyano-7-deaza-2’-deoxyadenosine undergoes various chemical reactions, including:
Substitution Reactions: The cyano group at the 7-position can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can be used in cross-coupling reactions to introduce various functional groups
Common Reagents and Conditions
Cyanogen Bromide: Used for introducing the cyano group.
Palladium Catalysts: Employed in cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield a variety of substituted nucleosides with different functional groups .
Applications De Recherche Scientifique
7-Cyano-7-deaza-2’-deoxyadenosine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of modified nucleic acids and other bioactive molecules.
Biology: Incorporated into DNA and RNA to study the effects of nucleoside modifications on genetic processes.
Medicine: Investigated for its potential as an antiviral and anticancer agent due to its ability to interfere with nucleic acid metabolism.
Industry: Utilized in the development of diagnostic tools and therapeutic agents
Mécanisme D'action
The mechanism of action of 7-Cyano-7-deaza-2’-deoxyadenosine involves its incorporation into nucleic acids, where it can disrupt normal base pairing and interfere with DNA and RNA synthesis. This disruption can lead to the inhibition of viral replication and cancer cell proliferation. The compound targets specific enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Deaza-2’-deoxyadenosine: Lacks the cyano group but has the deaza modification.
7-Iodo-7-deaza-2’-deoxyadenosine: Contains an iodine atom at the 7-position instead of a cyano group.
7-Propynyl-7-deaza-2’-deoxyadenosine: Features a propynyl group at the 7-position
Uniqueness
7-Cyano-7-deaza-2’-deoxyadenosine is unique due to the presence of both the cyano group and the deaza modification. This combination of modifications imparts distinct chemical and biological properties, making it a valuable tool for various scientific applications.
Propriétés
IUPAC Name |
4-amino-7-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O3/c13-2-6-3-17(9-1-7(19)8(4-18)20-9)12-10(6)11(14)15-5-16-12/h3,5,7-9,18-19H,1,4H2,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUOPPZJCJZYTQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C3=C(N=CN=C32)N)C#N)CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-Benzyl-2-thia-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B12314446.png)

![Sodium 3-[(pyridin-4-yl)methoxy]pyridine-2-carboxylate](/img/structure/B12314451.png)
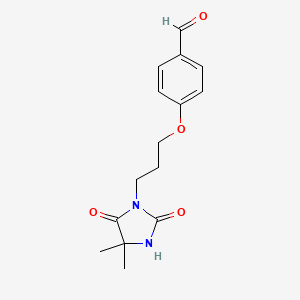
![2-(Methylsulfanyl)-1-[4-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B12314460.png)
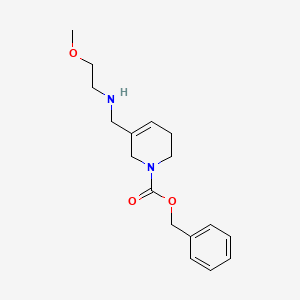

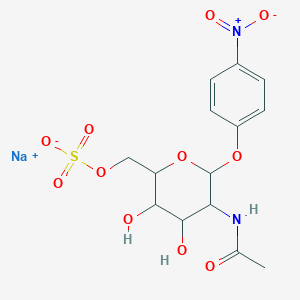
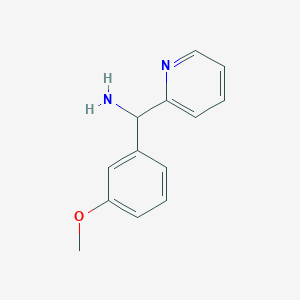
amine](/img/structure/B12314497.png)
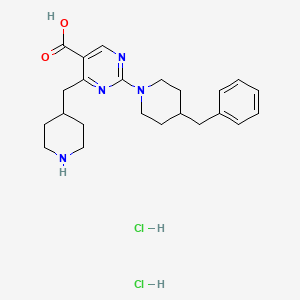
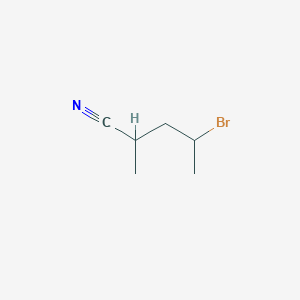
![[4-Acetyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B12314523.png)

